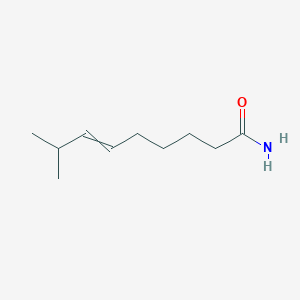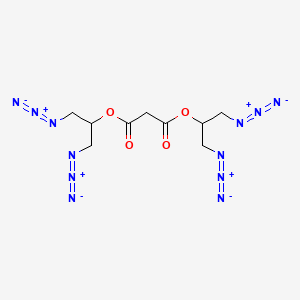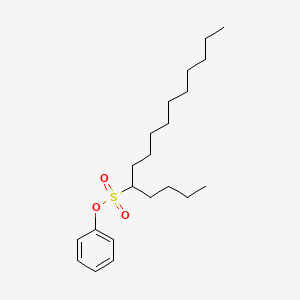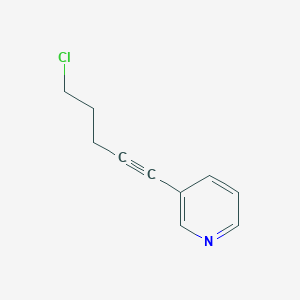
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid is a heterocyclic compound with a pyridine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both a carboxylic acid group and a ketone group in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-butyl-2-oxo-1H-pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of α-amino ynones or the three-component reactions of 2,3-diketo esters, amines, and ketones have shown significant scope . Another approach is the ring-opening cyclization of cyclopropyl ketones with primary amines, which can be accomplished as a Ni(II)-catalyzed process .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are crucial in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to the formation of esters or amides.
Wissenschaftliche Forschungsanwendungen
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 6-butyl-2-oxo-1H-pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid can be compared with other similar compounds, such as:
2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: This compound has a similar pyridine ring structure but with different substituents.
3-carbamoyl-2-oxo-1,2-dihydropyridine-4-carboxylic acids: These compounds also contain a pyridine ring with carboxylic acid and ketone groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
6-butyl-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO3/c1-2-3-4-7-5-6-8(10(13)14)9(12)11-7/h5-6H,2-4H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
JKMIKOXRUFLHPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1=CC=C(C(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-(6-Amino-3-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-oxo-2-phenyl-4H-chromen-6-yl)oxy]acetamide](/img/structure/B12566671.png)
![4-Dodecyl-1-azabicyclo[2.2.2]octane--hydrogen chloride (1/1)](/img/structure/B12566674.png)


![4-{[(3,3-Diphenylpropyl)amino]methyl}benzonitrile](/img/structure/B12566693.png)

![1,3-Cyclohexanedione, 5,5-dimethyl-2-[(4-nitrophenyl)methylene]-](/img/structure/B12566698.png)

